molecular formula C12H24N2O2 B12960200 Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester

Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12960200
M. Wt: 228.33 g/mol
InChI Key: ONWQGXWSSLUZOC-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H28N2O2. This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety attached to a cyclohexylmethyl group and a tert-butyl ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of hydrazinecarboxylic acid with cyclohexylmethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and require careful control to ensure high yield and purity .

Chemical Reactions Analysis

Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester involves its interaction with various molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that affect cellular processes .

Comparison with Similar Compounds

Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(cyclohexylmethylamino)carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h10,13H,4-9H2,1-3H3,(H,14,15)

InChI Key

ONWQGXWSSLUZOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1CCCCC1

Origin of Product

United States

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